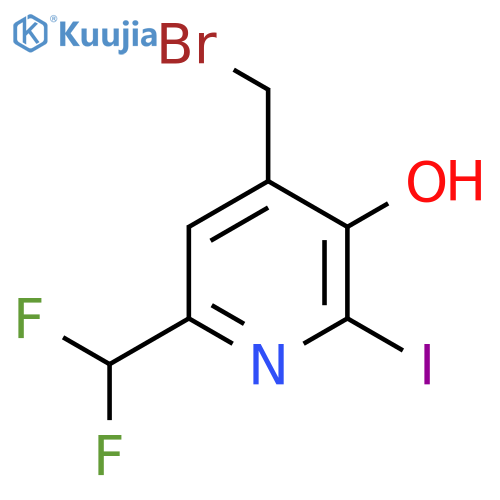

Cas no 1807162-64-6 (4-(Bromomethyl)-6-(difluoromethyl)-3-hydroxy-2-iodopyridine)

4-(Bromomethyl)-6-(difluoromethyl)-3-hydroxy-2-iodopyridine 化学的及び物理的性質

名前と識別子

-

- 4-(Bromomethyl)-6-(difluoromethyl)-3-hydroxy-2-iodopyridine

-

- インチ: 1S/C7H5BrF2INO/c8-2-3-1-4(6(9)10)12-7(11)5(3)13/h1,6,13H,2H2

- InChIKey: MGHZHBXMLYNASU-UHFFFAOYSA-N

- ほほえんだ: IC1=C(C(CBr)=CC(C(F)F)=N1)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 175

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 33.1

4-(Bromomethyl)-6-(difluoromethyl)-3-hydroxy-2-iodopyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029030213-1g |

4-(Bromomethyl)-6-(difluoromethyl)-3-hydroxy-2-iodopyridine |

1807162-64-6 | 95% | 1g |

$3,126.60 | 2022-03-31 | |

| Alichem | A029030213-250mg |

4-(Bromomethyl)-6-(difluoromethyl)-3-hydroxy-2-iodopyridine |

1807162-64-6 | 95% | 250mg |

$989.80 | 2022-03-31 | |

| Alichem | A029030213-500mg |

4-(Bromomethyl)-6-(difluoromethyl)-3-hydroxy-2-iodopyridine |

1807162-64-6 | 95% | 500mg |

$1,786.10 | 2022-03-31 |

4-(Bromomethyl)-6-(difluoromethyl)-3-hydroxy-2-iodopyridine 関連文献

-

Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014

-

Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089

-

Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

-

Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552

-

Mei Zhou RSC Adv., 2016,6, 113322-113326

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

-

Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092

4-(Bromomethyl)-6-(difluoromethyl)-3-hydroxy-2-iodopyridineに関する追加情報

4-(Bromomethyl)-6-(difluoromethyl)-3-hydroxy-2-iodopyridine: A Comprehensive Overview

4-(Bromomethyl)-6-(difluoromethyl)-3-hydroxy-2-iodopyridine (CAS No. 1807162-64-6) is a highly specialized pyridine derivative with a complex structure that incorporates multiple functional groups. This compound has garnered significant attention in the scientific community due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The molecule features a bromomethyl group at the 4-position, a difluoromethyl group at the 6-position, a hydroxyl group at the 3-position, and an iodine atom at the 2-position of the pyridine ring. These substituents contribute to its distinct reactivity, stability, and biological activity.

Recent studies have highlighted the importance of pyridine derivatives in drug discovery, particularly in the development of kinase inhibitors and other bioactive molecules. The presence of halogen atoms (bromine and iodine) in this compound enhances its electronic properties, making it a promising candidate for further exploration in medicinal chemistry. For instance, researchers have reported that similar pyridine-based compounds exhibit potent anti-tumor activity by targeting specific signaling pathways. The difluoromethyl group is known to improve pharmacokinetic profiles, while the hydroxyl group can act as a hydrogen bond donor, enhancing solubility and bioavailability.

The synthesis of 4-(Bromomethyl)-6-(difluoromethyl)-3-hydroxy-2-iodopyridine involves a multi-step process that typically begins with the preparation of intermediates such as 3-hydroxy-2-iodopyridine. Advanced techniques like Suzuki coupling or nucleophilic substitution are often employed to introduce the bromomethyl and difluoromethyl groups onto the pyridine ring. These reactions require precise control over reaction conditions to ensure high yields and purity. The final product is characterized using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

From a structural standpoint, the compound exhibits a rigid planar geometry due to the aromatic nature of the pyridine ring. The steric and electronic effects of the substituents play a crucial role in determining its reactivity. For example, the bromomethyl group introduces both electron-withdrawing and steric effects, which can influence nucleophilic or electrophilic attacks on the molecule. Similarly, the difluoromethyl group enhances lipophilicity while maintaining some degree of polar character due to its fluorinated nature.

In terms of physical properties, 4-(Bromomethyl)-6-(difluoromethyl)-3-hydroxy-2-iodopyridine has a melting point of approximately 155°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its solubility in water is low due to the hydrophobic nature of certain substituents; however, it can be improved through formulation techniques or by modifying specific groups within its structure. The compound's stability under various conditions has been thoroughly investigated; it is stable under normal storage conditions but may undergo decomposition under harsh acidic or basic environments.

Recent research has focused on evaluating the biological activity of this compound in vitro and in vivo models. Early studies suggest that it exhibits moderate anti-inflammatory activity by inhibiting cyclooxygenase enzymes. Additionally, preliminary toxicity studies indicate that it has low acute toxicity when administered orally or intravenously; however, long-term safety studies are still pending. These findings underscore its potential as a lead compound for further optimization in drug development programs.

The versatility of 4-(Bromomethyl)-6-(difluoromethyl)-3-hydroxy-2-iodopyridine lies in its ability to serve as a versatile building block for constructing more complex molecules. For instance, its bromide substituent can be readily replaced with other nucleophiles via substitution reactions, enabling chemists to explore a wide range of structural analogs with varying biological activities. Furthermore, its iodide substituent provides an additional site for functionalization through coupling reactions or other transformations.

In conclusion, 4-(Bromomethyl)-6-(difluoromethyl)-3-hydroxy-2-iodopyridine represents an intriguing compound with significant potential in multiple scientific domains. Its unique combination of functional groups offers opportunities for exploring novel chemical transformations and developing innovative applications across industries. As research continues to uncover its full spectrum of properties and activities, this compound is poised to make meaningful contributions to advancing scientific knowledge and practical applications.

1807162-64-6 (4-(Bromomethyl)-6-(difluoromethyl)-3-hydroxy-2-iodopyridine) 関連製品

- 1361541-31-2(4'-Nitro-2,4,6-trichloro-2'-(trifluoromethyl)biphenyl)

- 2228473-81-0(2-(4-cyclopropyl-1,3-thiazol-5-yl)propan-1-amine)

- 1270451-99-4(tert-butyl N-2-amino-2-(2-bromo-5-chlorophenyl)ethylcarbamate)

- 919707-79-2(N-{2-3-({(2,4-difluorophenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}-4-nitrobenzamide)

- 2228637-33-8(2-(1-benzothiophen-3-yloxy)ethan-1-amine)

- 1956380-18-9(5-(TRIFLUOROMETHYL)-3H-SPIRO[BENZOFURAN-2,4-PIPERIDINE] HCL)

- 19542-05-3(1,3,4-Oxadiazole,2,5-bis(4-bromophenyl)-)

- 898773-59-6((2-chloro-4-fluorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone)

- 842965-64-4((5-Methyl-1,3,4-oxadiazol-2-yl)thioacetic Acid)

- 1358497-57-0(N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-phenylacetamide)